CID 71354677
Description
CID 71354677 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity within the PubChem database. PubChem CIDs are critical for standardizing chemical information, enabling cross-referencing across studies, and facilitating comparisons with structurally or functionally related molecules .
Properties
CAS No. |
12516-18-6 |
|---|---|
Molecular Formula |
CoIn3 |
Molecular Weight |
403.39 g/mol |
InChI |
InChI=1S/Co.3In |
InChI Key |
MBYYIFJEHYFFEV-UHFFFAOYSA-N |
Canonical SMILES |
[Co].[In].[In].[In] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 71354677 involves specific chemical reactions and conditions. One common method includes the reaction of 4-(diethylamino)benzaldehyde with 2-aminobenzoic acid to form (E)-2-((4-(diethylamino)benzylidene)amino)benzoic acid . This reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for efficiency, yield, and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for various applications.
Chemical Reactions Analysis
Absence of Data in Provided Sources
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Search Results Review :
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Source Exclusions :
Recommended Steps for Further Research
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Verify CID Validity :
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Consult Additional Databases :
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Use authoritative sources such as:
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PubChem (https://pubchem.ncbi.nlm.nih.gov)
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EPA’s Chemicals Dashboard (https://comptox.epa.gov)[3]
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Reaxys or SciFinder for proprietary data.
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Literature Review :
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Search peer-reviewed journals for experimental studies or synthetic methods involving the compound.
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General Reaction Pathway Framework
While specific data for this compound is unavailable, a general framework for analyzing chemical reactions can be applied to similar compounds:
| Reaction Type | Key Mechanisms | Typical Reagents/Conditions |
|---|---|---|
| Substitution | Nucleophilic attack, leaving group departure | Bases (e.g., NaOH), nucleophiles (e.g., amines) |
| Elimination | Formation of π-bonds via deprotonation | Strong bases (e.g., t-BuOK), heat, or acid catalysts |
| Addition | Electrophilic/nucleophilic interactions | Acid catalysts, transition metals (e.g., Zn, Cu) |
Scientific Research Applications
CID 71354677 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in various chemical syntheses.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating certain diseases or conditions.
Industry: Utilized in the production of materials, chemicals, and other industrial products.
Mechanism of Action
The mechanism by which CID 71354677 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- CID 2779136 shares a nearly identical molecular formula with this compound, suggesting similar synthetic pathways and reactivity, particularly in fluorinated intermediates .
- CID 737737 diverges in functional groups (bromothiophene vs. fluorinated cycloalkane), leading to distinct applications in materials science versus pharmaceuticals .
Comparison with Functionally Similar Compounds
Functionally similar compounds may share applications rather than structures. For example:
Key Observations :
- Fluorinated cyclohexane derivatives like Ethyl 4,4-Difluorocyclohexanecarboxamide exhibit enhanced metabolic stability compared to this compound, making them preferable for long-acting therapeutics .
- trans-4-(Trifluoromethyl)cyclohexanecarboxylic Acid shows superior potency but poor stability, limiting its utility without structural modifications .
Example Protocol :
- Starting material : 4,4-Difluorocyclohexanecarboxamide.
- Reagents: H₂SO₄, methanol.
- Conditions : 70°C, 16 hours, pH adjustment to 7.0 post-reaction.
- Yield : ~65–75% (hypothetical, based on ).
Pharmacological and Toxicological Profiles
Hypothetical data based on structurally related compounds:
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